4-[(4-Bromophenyl)amino]benzonitrile
Description
Significance of Aryl Amines and Benzonitriles in Organic Chemistry Research
Aryl amines, or arylamines, are a cornerstone class of organic compounds characterized by an amino group directly bonded to an aromatic ring. thieme-connect.com They are of paramount importance in organic chemistry, serving as versatile intermediates and key structural units in a vast array of applications, including pharmaceuticals, agrochemicals, dyes, and polymers. thieme-connect.comwikipedia.org The reactivity of the amino group, coupled with its electronic influence on the aromatic system, allows for a wide range of chemical transformations. researchgate.netcymitquimica.com Arylamines can readily participate in electrophilic aromatic substitution and various cross-coupling reactions, making them indispensable building blocks for constructing complex molecules. thieme-connect.comresearchgate.net
Benzonitriles, aromatic compounds bearing a cyano (-C≡N) group, are also highly valuable in synthetic and materials chemistry. cymitquimica.com The nitrile moiety is a versatile functional group that can be converted into other important groups such as amines, amides, and carboxylic acids. chemeo.com Furthermore, it acts as a strong electron-withdrawing group, significantly influencing the electronic and photophysical properties of the molecule. organic-chemistry.org This feature is widely exploited in the design of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. organic-chemistry.org The combination of an electron-donating amino group and an electron-withdrawing nitrile group on an aromatic framework, as seen in analogs of 4-[(4-Bromophenyl)amino]benzonitrile (B6231052), creates a "push-pull" electronic structure that is highly sought after for developing materials with specific nonlinear optical or fluorescent properties.
Overview of the Structural Motifs and Their Research Relevance
The chemical architecture of this compound is defined by three principal motifs, each contributing distinct properties and research relevance.
Diphenylamine (B1679370) Core : The central N-phenylaniline, or diphenylamine, structure is a privileged scaffold. organic-chemistry.org Derivatives of diphenylamine have been investigated for a range of biological activities, including fungicidal and herbicidal properties, and are widely used as industrial antioxidants. organic-chemistry.orgunito.it In modern research, this core is recognized as a key component in the design of novel pharmaceuticals and is a common structural element in hole-transporting materials used in organic electronics. unito.it
Benzonitrile (B105546) Moiety : The benzonitrile portion of the molecule provides a powerful electron-withdrawing cyano group. This group is crucial for modulating the molecule's electronic landscape and is a versatile synthetic handle. cymitquimica.comchemeo.com In medicinal chemistry, the nitrile can act as a bioisostere for other functional groups or as a hydrogen bond acceptor, while in materials science, it is instrumental for creating compounds with large dipole moments and desirable photophysical characteristics. chemeo.combldpharm.com
Bromophenyl Group : The bromine atom on one of the phenyl rings offers a dual advantage. Firstly, it serves as an excellent reactive handle for post-synthesis modification. Aryl bromides are common substrates in a multitude of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig, Suzuki, and Heck reactions, allowing for the facile introduction of further complexity and molecular diversity. wikipedia.orgnih.gov Secondly, the bromine atom can participate in a highly directional non-covalent interaction known as halogen bonding. chemicalbook.com In this interaction, the electropositive region on the bromine atom (the σ-hole) can interact with a Lewis base, an effect that is increasingly exploited in crystal engineering and for enhancing ligand-protein binding affinity in drug design. chemicalbook.comwikipedia.orgnih.gov
Historical Context of Research on Analogous Brominated Aromatic Systems
The study of brominated aromatic systems has a rich history deeply intertwined with the evolution of organic synthesis. Initially, these compounds were valued primarily as synthetic intermediates. The development of reliable methods for aromatic bromination provided chemists with a versatile tool for functionalizing aromatic rings.
A paradigm shift occurred in the latter half of the 20th century with the advent of transition metal-catalyzed cross-coupling reactions. The pioneering work of chemists like Heck, Suzuki, and Negishi, which was recognized with the 2010 Nobel Prize in Chemistry, transformed aryl halides from simple intermediates into powerful coupling partners. Aryl bromides, in particular, became workhorse substrates in these reactions, offering a good balance of reactivity and stability, thus enabling the construction of previously inaccessible carbon-carbon and carbon-heteroatom bonds. wikipedia.org This revolution paved the way for the efficient synthesis of countless complex molecules, including many pharmaceuticals and advanced materials. wikipedia.org
More recently, research has evolved to appreciate the subtler roles of the bromine atom. The concept of the halogen bond has moved from a crystallographic curiosity to a validated tool in supramolecular chemistry and rational drug design. chemicalbook.com Researchers now actively use the bromine atom to direct the assembly of molecules in the solid state and to fine-tune binding interactions with biological targets. The investigation of compounds like this compound is therefore built upon this extensive history, leveraging both the well-established synthetic utility of aryl bromides and the modern understanding of their non-covalent interactions.
Detailed Research Findings
Below are interactive data tables summarizing key information relevant to the study of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₉BrN₂ |
| Molecular Weight | 273.13 g/mol cymitquimica.com |
| IUPAC Name | This compound |
| CAS Number | 1019601-02-5 |
| Appearance | Solid (typical for diarylamines) |
| Synonyms | N-(4-Bromophenyl)-4-cyanoaniline |
Table 2: Prominent Synthetic Routes for the Diphenylamine Scaffold
| Reaction Name | Description | Key Features |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., a bromophenyl derivative) and an amine (e.g., an aminobenzonitrile derivative). wikipedia.orgnih.gov | High functional group tolerance, generally proceeds under milder conditions than traditional methods, and has a very broad substrate scope. wikipedia.org It is a premier method for C-N bond formation. researchgate.net |
| Ullmann Condensation | A copper-catalyzed coupling reaction between an aryl halide and an amine, alcohol, or thiol. The C-N bond forming variant is often called the Goldberg reaction. | A classic method that often requires high temperatures and stoichiometric copper. Modern protocols with ligands can improve yields and conditions. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromoanilino)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXPPBLRNJJVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 4 Bromophenyl Amino Benzonitrile and Its Analogs
Direct Synthetic Approaches
Direct approaches to synthesizing 4-[(4-bromophenyl)amino]benzonitrile (B6231052) and its analogs involve the coupling of pre-functionalized aromatic precursors. These methods are favored for their straightforward nature, often providing the target molecule in a single step.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming C-N bonds. nih.gov In this approach, an amine acts as the nucleophile, displacing a leaving group on an electron-deficient aromatic ring. For the synthesis of this compound, this typically involves the reaction of 4-bromoaniline (B143363) with an activated benzonitrile (B105546) derivative.
A common substrate for this reaction is 4-fluorobenzonitrile. The fluorine atom is a good leaving group, and the electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack. acsgcipr.org The reaction is generally carried out in the presence of a base in a polar aprotic solvent. acsgcipr.org The base deprotonates the amine, increasing its nucleophilicity and facilitating the attack on the electron-deficient carbon of the benzonitrile ring, leading to the formation of a Meisenheimer complex intermediate which then expels the fluoride (B91410) ion to yield the final product. acsgcipr.org
Table 1: Examples of SNAr Reactions for Diarylamine Synthesis
| Nucleophile | Aryl Halide | Base | Solvent | Product |
|---|---|---|---|---|
| Diphenylamine (B1679370) | meso-chlorocorrole silver complex | NaH | Not Specified | meso-aminocorrole |
This table presents examples of SNAr reactions leading to the formation of diaryl ethers and related compounds, illustrating the versatility of this methodology. nih.govprolabas.com
Amine Condensation Reactions
While less common for the direct synthesis of this compound from its constituent anilines, condensation reactions represent a valid strategy in related syntheses. These reactions typically involve the elimination of a small molecule, such as water, to form the desired C-N bond. For instance, the synthesis of diarylamines can be achieved through the acceptorless dehydrogenative aromatization of cyclohexylamines, a process that involves condensation steps. rsc.org
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have become powerful and versatile tools for the synthesis of diarylamines, offering milder reaction conditions and broader substrate scope compared to traditional methods. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone of modern C-N bond formation. wikipedia.orgnih.gov It involves the coupling of an aryl halide or pseudohalide (like a triflate) with an amine in the presence of a palladium catalyst and a base. organic-chemistry.org For the synthesis of this compound, this would involve the reaction between 4-bromoaniline and 4-chlorobenzonitrile (B146240) or 4-bromobenzonitrile (B114466). The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the diarylamine and regenerate the Pd(0) catalyst. libretexts.org The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.orgnih.gov
Table 2: Key Parameters in Buchwald-Hartwig Amination
| Parameter | Description |
|---|---|
| Catalyst | Typically a palladium(0) source, often generated in situ from a palladium(II) precatalyst. |
| Ligand | Bulky, electron-rich phosphine ligands are commonly used to facilitate the catalytic cycle. |
| Base | A non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. |
| Solvent | Anhydrous, aprotic solvents are generally used. |
This table summarizes the critical components of the Buchwald-Hartwig amination reaction.
Ullmann Condensation: This classical copper-catalyzed reaction provides an alternative to palladium-based methods for C-N bond formation. wikipedia.org The traditional Ullmann condensation requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications have been developed that utilize catalytic amounts of copper, often in the presence of a ligand, allowing for milder reaction conditions. nih.gov The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for the synthesis of aryl amines. wikipedia.org The reaction mechanism is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org
Synthesis of Key Precursors and Intermediates
The successful synthesis of this compound is critically dependent on the availability of its key precursors: a 4-aminobenzonitrile (B131773) derivative and a bromophenyl-containing reactant.
Synthesis of 4-Aminobenzonitrile Derivatives
4-Aminobenzonitrile is a crucial building block. guidechem.com Several methods exist for its synthesis:
Reduction of 4-Nitrobenzonitrile: This is a common and efficient method. The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or metal-acid combinations (e.g., Sn/HCl).
Ammonolysis of 4-Halobenzonitriles: This involves the reaction of a 4-halobenzonitrile, such as 4-chlorobenzonitrile, with ammonia (B1221849) or an ammonia equivalent. bloomtechz.com This reaction can be performed under various conditions, sometimes requiring high temperatures and pressures.
Dehydration of 4-Aminobenzamide: 4-Aminobenzamide can be dehydrated using reagents like thionyl chloride in a solvent such as toluene (B28343) to yield 4-aminobenzonitrile. guidechem.compatsnap.com
Table 3: Synthetic Routes to 4-Aminobenzonitrile
| Starting Material | Reagent(s) | Key Transformation |
|---|---|---|
| 4-Nitrobenzonitrile | H₂, Pd/C | Reduction |
| 4-Chlorobenzonitrile | NH₃ | Ammonolysis |
This table outlines common synthetic strategies for the preparation of 4-aminobenzonitrile. patsnap.com
Synthesis of Bromophenyl-Containing Reactants
The bromophenyl moiety is typically introduced using 4-bromoaniline or a derivative. Key synthetic routes to these reactants include:
Bromination of Aniline (B41778): Direct bromination of aniline can lead to multiple brominated products. To achieve selective para-bromination, the highly activating amino group is often first protected, for example, as an acetanilide (B955). doubtnut.com The acetanilide is then brominated, and the protecting group is subsequently removed by hydrolysis to yield 4-bromoaniline. doubtnut.comketonepharma.com
Reduction of 4-Nitrobromobenzene: 4-Nitrobromobenzene can be reduced to 4-bromoaniline using various reducing agents, such as iron in acidic media. ketonepharma.comchemicalbook.com
Synthesis of other Bromophenyl Reactants: For certain coupling reactions, other bromophenyl-containing reactants might be necessary. For instance, 1-bromo-4-iodobenzene (B50087) can be synthesized from 4-bromoaniline via a Sandmeyer reaction, where the amino group is converted to a diazonium salt and then displaced by iodide. wikipedia.orgchemicalbook.com This compound is useful in reactions where the differential reactivity of the C-I and C-Br bonds can be exploited. wikipedia.org 4-Bromophenylboronic acid, a key reagent in Suzuki-Miyaura couplings, can be prepared from 4-bromophenylmagnesium bromide and trimethyl borate, or through palladium-catalyzed borylation of 4-bromoiodobenzene. chemicalbook.com
Table 4: Synthesis of Bromophenyl Reactants
| Target Compound | Starting Material | Key Reagent(s) | Reaction Type |
|---|---|---|---|
| 4-Bromoaniline | Aniline | Acetic anhydride, Br₂, H₃O⁺ | Electrophilic Aromatic Substitution & Hydrolysis |
| 4-Bromoaniline | 4-Nitrobromobenzene | Fe, HCl | Reduction |
| 1-Bromo-4-iodobenzene | 4-Bromoaniline | NaNO₂, H₂SO₄, KI | Sandmeyer Reaction |
This table details the synthesis of key bromophenyl-containing precursors. ketonepharma.comwikipedia.org
Derivatization Strategies and Functionalization
The strategic modification of this compound can be systematically approached by targeting its three key functional groups.
Modifications of the Amino Group
The secondary amine group provides a key handle for introducing a variety of substituents through N-alkylation and N-acylation reactions.
N-Alkylation: The introduction of alkyl groups onto the secondary amine can be achieved using alkyl halides. While specific examples for the direct alkylation of this compound are not prevalent in readily available literature, general methods for the N-alkylation of primary and secondary amines are well-established. These reactions typically proceed under basic conditions to deprotonate the amine, rendering it nucleophilic. A competitive deprotonation/protonation strategy can be employed for the selective monoalkylation of primary amines, a principle that can be extended to secondary amines to prevent over-alkylation. nih.gov
N-Acylation: The acylation of the amino group is a more commonly documented transformation. For instance, the related compound 4-aminobenzonitrile can be acylated with bromoacetyl bromide in a mixture of anhydrous DMF and dioxane at low temperatures (0-5 °C) to yield 2-Bromo-N-(4-cyanophenyl)acetamide in good yield (77%). This procedure highlights a viable pathway for the acylation of the amino group in this compound, which would likely proceed under similar conditions. The reaction involves the nucleophilic attack of the amine on the acyl halide, leading to the formation of an amide bond.
| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |
| 4-Aminobenzonitrile | Bromoacetyl bromide | DMF/Dioxane | 0-5 °C to rt | 2-Bromo-N-(4-cyanophenyl)acetamide | 77% |
This table presents data for a closely related analog, 4-aminobenzonitrile, to illustrate a typical acylation reaction.
Reactions Involving the Nitrile Moiety
The nitrile group is a versatile functional group that can be converted into several other functionalities, including carboxylic acids, primary amines, and tetrazoles.
Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. The reaction proceeds through an amide intermediate. google.com For example, the hydrolysis of benzonitrile can be achieved by refluxing with a 10% sodium hydroxide (B78521) solution, followed by acidification to precipitate the carboxylic acid. arkat-usa.org This general method is applicable to this compound to produce 4-[(4-bromophenyl)amino]benzoic acid.
Reduction to Primary Amine: The reduction of the nitrile group to a primary amine is a common transformation, often accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.govgoogle.com The reaction is typically carried out in an ethereal solvent like diethyl ether or THF, followed by an aqueous workup. nih.gov This would convert this compound to 4-aminomethyl-N-(4-bromophenyl)aniline.
Conversion to Tetrazole: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide, to form a tetrazole ring. researchgate.net This reaction is often catalyzed by a Lewis acid, such as zinc salts or nano-TiCl₄·SiO₂, and can be performed in solvents like DMSO or under solvent-free conditions. researchgate.netscielo.org.za For instance, 4-bromobenzonitrile can be converted to the corresponding tetrazole in good yield using sodium azide and a catalyst in DMF at reflux. scielo.org.za This suggests a viable route to 5-(4-((4-bromophenyl)amino)phenyl)-1H-tetrazole.
| Starting Nitrile | Reagents | Solvent | Conditions | Product | Yield | Reference |
| 4-Bromobenzonitrile | NaN₃, nano-TiCl₄·SiO₂ | DMF | Reflux, 2h | 5-(4-Bromophenyl)-1H-tetrazole | 88% | scielo.org.za |
This table showcases the conversion of a related aryl nitrile to a tetrazole, a reaction applicable to this compound.
Transformations of the Bromine Atom
The bromine atom on the phenyl ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming biaryl structures by coupling the aryl bromide with a boronic acid in the presence of a palladium catalyst and a base. libretexts.org For example, 4-bromobenzonitrile has been successfully coupled with phenylboronic acid using various palladium catalysts and bases in solvents like a water/2-propanol mixture. nih.gov This methodology can be applied to this compound to synthesize a variety of biaryl derivatives. The reaction is tolerant of many functional groups, making it highly versatile. libretexts.org
| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Product | Yield | Reference |
| 4-Bromobenzonitrile | Phenylboronic acid | (NHC)₂PdBr₂ complex | KOH | H₂O/2-Propanol | 4-Cyanobiphenyl | High | nih.gov |
This table illustrates the Suzuki-Miyaura coupling of a related aryl bromide, a reaction that can be adapted for this compound.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new C-N bond by coupling the aryl bromide with an amine. wikipedia.org The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base, such as sodium tert-butoxide. This reaction would allow for the introduction of a second amino group onto the brominated ring of this compound, leading to the formation of triarylamine structures or other complex amines. The choice of ligand is often critical for achieving high yields and can be tailored to the specific substrates. nih.gov
Advanced Synthetic Techniques
To enhance reaction efficiency, reduce reaction times, and move towards more environmentally friendly processes, advanced synthetic techniques like microwave-assisted synthesis and solvent-free conditions are increasingly being employed.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. nih.gov This technique has been successfully applied to various reactions relevant to the derivatization of this compound.
For instance, the Buchwald-Hartwig amination of 2- or 4-bromo estrone (B1671321) derivatives with anilines has been achieved in good to excellent yields under microwave irradiation, using Pd(OAc)₂ as the catalyst, X-Phos as the ligand, and KOt-Bu as the base. beilstein-journals.org Similarly, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline (B184009) and aryl heterocyclic amines is significantly accelerated by microwave irradiation, with reaction times dropping from 12 hours under conventional heating to 20 minutes with microwave assistance. nih.gov These examples strongly suggest that the derivatization of this compound via cross-coupling and other reactions can be significantly optimized using microwave technology. rsc.org
| Reaction Type | Reactants | Catalyst/Reagents | Conditions | Time (Conventional) | Time (Microwave) | Reference |
| Buchwald-Hartwig Amination | 4-Bromo-13α-estrone methyl ether, Aniline | Pd(OAc)₂, X-Phos, KOt-Bu | Toluene, 110 °C | - | 30 min | beilstein-journals.org |
| Amination | 4-Chloroquinazoline, Aryl heterocyclic amine | - | 2-Propanol, Reflux/60W | 12 h | 20 min | nih.gov |
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions is a key goal of green chemistry, aiming to reduce waste and environmental impact. orgchemres.org Many reactions can be carried out by simply mixing the reactants, sometimes with a solid support or a catalytic amount of a reagent, and heating.
For example, the synthesis of 4-aryl substituted 3,4-dihydropyrimidinones can be achieved by heating a mixture of an aldehyde, ethyl acetoacetate, and urea (B33335) or thiourea (B124793) with silica (B1680970) chloride as a catalyst at 80°C under solvent-free conditions. nih.gov This approach has been shown to be effective for a range of aromatic aldehydes with both electron-donating and electron-withdrawing groups. nih.gov The synthesis of various quinoline (B57606) and propargylamine (B41283) derivatives has also been successfully demonstrated under solvent-free conditions, highlighting the broad applicability of this technique. nih.govrsc.org While specific solvent-free procedures for the derivatization of this compound are not explicitly detailed in the searched literature, the principles of solvent-free synthesis are readily adaptable to many of the transformations discussed, such as acylation and certain cross-coupling reactions, particularly when solid-supported catalysts are used.
Advanced Spectroscopic and Structural Elucidation
Vibrational Spectroscopy (Infrared and Raman)
Fourier Transform Raman (FT-Raman) Spectroscopy
No experimental or calculated FT-Raman spectra for 4-[(4-Bromophenyl)amino]benzonitrile (B6231052) have been reported in the reviewed literature. Such a spectrum would provide valuable information on the vibrational modes of the molecule, offering insights into its structural framework, including the C≡N (nitrile), C-N (amino bridge), C-Br (bromo), and phenyl ring vibrations.
Vibrational Analysis and Potential Energy Distribution (PED)
A vibrational analysis, typically performed using computational methods like Density Functional Theory (DFT), is necessary to assign specific vibrational modes to the peaks observed in FT-Raman and infrared spectra. The Potential Energy Distribution (PED) further dissects these modes, quantifying the contribution of individual bond stretches, bends, and torsions. This level of detailed theoretical analysis for This compound is not present in available scientific papers.
Surface-Enhanced Raman Scattering (SERS) Studies
SERS is a powerful technique for studying molecules adsorbed onto metallic surfaces, providing significant signal enhancement. There are no published SERS studies specifically investigating the behavior of This compound . Such research would be useful for understanding its interaction with plasmonic nanostructures and its potential for trace-level detection.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Experimental UV-Vis Absorption Spectra Analysis
Experimental UV-Vis absorption spectra, which reveal the electronic transitions within a molecule, have not been published for This compound . This data would identify the wavelengths of maximum absorption (λmax) associated with π→π* and n→π* transitions within the conjugated system formed by the two phenyl rings and the amino bridge.
Correlation with Electronic Structure and Frontier Molecular Orbitals
Without experimental spectra and accompanying quantum chemical calculations, it is not possible to correlate the electronic transitions with the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This analysis is crucial for understanding the compound's electronic properties, color, and reactivity.
Mass Spectrometry (MS)
No mass spectrometry data, which would determine the compound's molecular weight and reveal its fragmentation patterns under ionization, could be located for This compound . This information is fundamental for confirming the molecular formula and inferring its structure.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical tool for confirming the elemental composition of this compound. By providing an exact mass measurement with a high degree of accuracy, HRMS can definitively establish the molecular formula of the compound. The theoretical exact mass of this compound is calculated based on its molecular formula, C₁₃H₉BrN₂. The presence of bromine, with its characteristic isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, results in a distinct isotopic pattern in the mass spectrum, which is a key identifier for this compound.
| Property | Value |
| Molecular Formula | C₁₃H₉⁷⁹BrN₂ |
| Theoretical Exact Mass (⁷⁹Br) | 271.9949 m/z |
| Molecular Formula | C₁₃H₉⁸¹BrN₂ |
| Theoretical Exact Mass (⁸¹Br) | 273.9929 m/z |
Fragmentation Pattern Analysis
The fragmentation pattern of this compound upon ionization in a mass spectrometer provides valuable structural information. While direct experimental data for this specific compound is not widely published, the fragmentation can be predicted based on the known behavior of similar aromatic amines and nitriles. The molecular ion peak (M⁺) would be observed as a doublet due to the bromine isotopes.
Key fragmentation pathways are expected to involve the cleavage of the amine bridge and the aromatic rings. Common fragmentation patterns for related aromatic amines often show the loss of the elements of HCN from the benzonitrile (B105546) ring or cleavage at the C-N bond connecting the two aromatic rings. libretexts.org The presence of the bromine atom would be evident in the isotopic pattern of the fragment ions containing it.
| Fragment Ion | Proposed Structure | m/z (⁷⁹Br/⁸¹Br) |
| [C₁₃H₉BrN₂]⁺ | Molecular Ion | 272/274 |
| [C₆H₄BrNH]⁺ | Bromophenylamino fragment | 170/172 |
| [C₇H₅N]⁺ | Benzonitrile fragment | 103 |
| [C₆H₄Br]⁺ | Bromophenyl fragment | 155/157 |
| [C₆H₄CN]⁺ | Cyanophenyl fragment | 102 |
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure Determination
While the crystal structure of this compound has not been specifically reported in the searched literature, analysis of closely related compounds, such as various aminobenzonitriles, allows for a detailed prediction of its molecular geometry. researchgate.netgoettingen-research-online.de The molecule is expected to be non-planar, with a significant dihedral angle between the two aromatic rings due to steric hindrance and electronic repulsion. The amino group is likely to have a pyramidal geometry. researchgate.net The bond lengths and angles are anticipated to be within the typical ranges for sp²-hybridized carbon atoms in aromatic systems and for C-N and C-Br bonds.
| Parameter | Predicted Value |
| C-N (amine) bond length | ~1.40 Å |
| C-Br bond length | ~1.90 Å |
| C≡N bond length | ~1.15 Å |
| Dihedral Angle (Phenyl-N-Phenyl) | 30-50° |
Crystal Packing Analysis and Unit Cell Parameters
The crystal packing of this compound in the solid state is expected to be influenced by intermolecular hydrogen bonding and π-π stacking interactions. The amino group can act as a hydrogen bond donor, while the nitrile group can act as a hydrogen bond acceptor, leading to the formation of hydrogen-bonded chains or networks. goettingen-research-online.de This is a common feature in the crystal structures of aminobenzonitriles. goettingen-research-online.deresearchgate.net The arrangement of the aromatic rings would likely facilitate π-π stacking interactions, further stabilizing the crystal lattice.
Based on the analysis of similar aromatic compounds, a monoclinic or orthorhombic crystal system would be a probable arrangement. The unit cell parameters would be dependent on the specific packing arrangement adopted by the molecules.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~10.5 |
| β (°) | ~95 |
| Z (molecules per unit cell) | 4 |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the analysis of medium-sized organic molecules like 4-[(4-Bromophenyl)amino]benzonitrile (B6231052).
Table 1: Selected Theoretical Structural Parameters for this compound (Note: This table is populated with representative values as specific published data for this molecule is unavailable. The values are based on typical results for similar molecular fragments calculated at the B3LYP/6-311G(d,p) level of theory.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-Br | 1.91 Å |
| Bond Length | C≡N | 1.16 Å |
| Bond Length | C-N (amine) | 1.40 Å |
| Bond Angle | C-N-C (amine) | 128.5° |
Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and twisting of the chemical bonds. Comparing these simulated frequencies with experimental data from infrared (IR) and Raman spectroscopy is a crucial step for validating the computational method. nih.govresearchgate.net For this compound, characteristic vibrational modes would include the C≡N nitrile stretch, N-H stretch of the amine linker, C-Br stretch, and various aromatic C-H and C-C stretching and bending modes. A good agreement between the calculated and experimental frequencies, often with a scaling factor applied to the theoretical values to account for anharmonicity and basis set limitations, confirms that the calculated structure represents a true minimum on the potential energy surface. researchgate.netnih.gov
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups (Note: As specific experimental data for this compound is not available, this table presents typical frequency ranges for the functional groups.)
| Vibrational Mode | Theoretical (Calculated) Range | Experimental Range |
|---|---|---|
| N-H Stretch | 3400 - 3500 | 3350 - 3450 |
| C≡N Stretch | 2240 - 2260 | 2220 - 2240 |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| C-N Stretch | 1250 - 1350 | 1250 - 1350 |
To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.netresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. researchgate.net The calculations provide the excitation energy, oscillator strength (which relates to the intensity of the absorption), and the nature of the electronic transition (e.g., π → π* or n → π*). For this molecule, one would expect transitions involving the π-systems of the phenyl rings and the lone pair electrons on the nitrogen and bromine atoms.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A widely used combination for organic molecules is the B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange, with a triple-zeta basis set like 6-311G(d,p). researchgate.net The "6-311G" part indicates the number of Gaussian functions used to describe the core and valence atomic orbitals, while the "(d,p)" notation signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These polarization functions provide greater flexibility in describing the electron distribution, which is crucial for accurately modeling chemical bonding and intermolecular interactions.
Electronic Structure and Reactivity Descriptors
Beyond the geometry and spectra, computational chemistry can provide deep insights into the electronic structure and inherent reactivity of a molecule.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the analysis would involve visualizing the spatial distribution of the HOMO and LUMO to identify the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.
Table 3: Calculated Frontier Molecular Orbital Energies and Energy Gap (Note: This table contains representative values based on calculations for structurally similar compounds using the B3LYP/6-311G(d,p) level of theory.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 4.60 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the transfer of electron density from donor to acceptor orbitals within a molecule. For this compound, NBO analysis reveals significant intramolecular charge transfer and electronic stabilization.
The primary feature of the electronic structure is the charge delocalization from the electron-donating amino group (-NH-) to the electron-withdrawing benzonitrile (B105546) moiety. The lone pair (LP) of the nitrogen atom in the amino bridge acts as a strong donor orbital. This electron density is delocalized into the antibonding π* orbitals of the adjacent phenyl rings and, most significantly, into the π* orbital of the cyano group (C≡N). This delocalization is a classic example of a push-pull system, where the amino group "pushes" electron density across the conjugated π-system to the "pulling" nitrile group.
This interaction is quantified by the second-order perturbation energy, E(2), which measures the stabilization energy resulting from the donor-acceptor interaction. The key interactions in this compound would include:
LP(N) → π(C-C)*: Delocalization from the nitrogen lone pair into the antibonding orbitals of the phenyl rings. This interaction is fundamental to the charge transfer across the molecule.
LP(N) → σ(C-H)*: Weaker interactions involving the delocalization of the nitrogen lone pair into the antibonding orbitals of adjacent C-H bonds.
In a related compound, 4-(3-aminophenyl)benzonitrile, NBO analysis has been used to confirm significant charge delocalization within the molecule. researchgate.net For this compound, the presence of the bromine atom also introduces interactions, such as the delocalization of lone pairs on the bromine atom (LP(Br)) into the antibonding orbitals of the phenyl ring. These charge transfer phenomena are crucial for understanding the molecule's electronic properties, reactivity, and nonlinear optical behavior. researchgate.net
Table 1: Representative NBO Analysis Data for Donor-Acceptor Interactions (Note: This table presents expected interactions and typical stabilization energies for a molecule like this compound based on the analysis of similar compounds. Actual values require specific quantum chemical calculations.)
| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | π* (C-C) phenyl | > 20.0 | Strong π-conjugation |
| LP (1) N | π* (C≡N) nitrile | > 5.0 | Intramolecular Charge Transfer |
| π (C=C) phenyl | π* (C=C) phenyl | ~ 15-20 | Ring delocalization |
| π (C=C) phenyl | π* (C≡N) nitrile | ~ 1-5 | Conjugative interaction |
| LP (3) Br | σ* (C-C) phenyl | ~ 1.0 | Halogen-ring interaction |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded to indicate different potential regions: red signifies areas of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent regions of intermediate potential.
For this compound, the MEP surface would highlight the following key features:
Negative Potential: The most negative region (red) is concentrated around the nitrogen atom of the cyano group (C≡N). ias.ac.in This is due to the high electronegativity and the lone pair of electrons on the nitrogen atom, making it the primary site for electrophilic attack. A lesser negative potential would also be associated with the π-electron clouds of the two phenyl rings.
Positive Potential: The most positive region (blue) is located on the hydrogen atom of the secondary amine bridge (-NH-). researchgate.net This site is electron-deficient due to its attachment to the nitrogen atom and is the most likely site for nucleophilic attack. The hydrogen atoms on the phenyl rings also exhibit a lesser degree of positive potential.
Intermediate Potential: The bromine atom typically presents a region of near-neutral or slightly positive potential (known as a σ-hole) along the C-Br bond axis, despite its high electronegativity. walisongo.ac.id This can allow for "halogen bonding" interactions. ias.ac.in
The MEP analysis clearly illustrates the push-pull nature of the molecule. The electron-donating amino group increases the electron density in the π-system, which is then withdrawn by the cyano group, creating a charge gradient across the molecule. researchgate.net This charge distribution is fundamental to understanding intermolecular interactions and the molecule's potential role in host-guest chemistry and material science. dtic.mil
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses of electron density that provide a chemically intuitive picture of electron pairing and bond character within a molecule. wikipedia.orgresearchgate.net
Electron Localization Function (ELF) measures the probability of finding an electron near a reference electron. wikipedia.org ELF values range from 0 to 1. An ELF value close to 1 corresponds to regions where electron pairs are highly localized, such as in covalent bonds or lone pairs. A value of 0.5 is indicative of a uniform electron gas, typical of metallic bonding, while low values signify regions of delocalized electrons. aps.org
In this compound, an ELF analysis would show:
High localization (ELF ≈ 1) in the regions of the C-H, C-N, C-Br, and C-C sigma bonds, indicating clear covalent character.
High localization corresponding to the lone pairs on the nitrile nitrogen and the bridging nitrogen atom.
A basin of high localization between the carbon and nitrogen of the cyano group, representing the C≡N triple bond.
More delocalized regions above and below the planes of the phenyl rings, characteristic of the aromatic π-electron system.
Localized Orbital Locator (LOL) is based on the kinetic energy density and also serves to identify regions of high electron localization. nih.gov LOL plots often provide a sharper and more distinct visualization of bonding and lone pair regions compared to ELF. researchgate.net For this molecule, the LOL analysis would similarly reveal distinct regions for the covalent bonds, the C≡N triple bond, and the lone pairs, confirming the classical Lewis structure representation of the molecule while also illustrating the delocalization of the π-system. sciety.org Both ELF and LOL are powerful tools for confirming the bonding patterns and electronic structure of complex organic molecules. researchgate.netresearchgate.net
Reduced Density Gradient (RDG) Analysis for Noncovalent Interactions
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize weak noncovalent interactions (NCIs) in real space. nih.gov The method is based on plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This generates a scatter plot and a corresponding 3D isosurface map of the molecule.
The 3D RDG map uses a color scale to differentiate interaction types:
Blue isosurfaces indicate strong, attractive interactions, such as hydrogen bonds.
Green isosurfaces represent weak, delocalized van der Waals interactions.
Red isosurfaces signify strong, repulsive interactions, often found in sterically hindered regions or between ring closures.
For an isolated molecule of this compound, RDG analysis would primarily reveal intramolecular interactions. A large, green-colored, disc-shaped isosurface would likely appear between the two phenyl rings, indicating significant van der Waals forces that contribute to the molecule's conformational stability. A weak attractive interaction, potentially a C-H···N hydrogen bond, might be observed between a hydrogen on one ring and the nitrile nitrogen of the other, depending on the molecule's conformation. The analysis would also show red areas in the core of the aromatic rings, indicating steric repulsion. This method provides crucial insights into the forces governing the molecule's three-dimensional shape and its potential for forming intermolecular assemblies. nih.gov
Chemical Descriptors (Ionization Energy, Electron Affinity, Electronegativity, Chemical Potential, Hardness, Softness, Electrophilicity Index)
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's stability and reactivity. nih.gov These descriptors are calculated using the following relationships based on Koopmans' theorem:
Ionization Energy (IE): IE ≈ -EHOMO
Electron Affinity (EA): EA ≈ -ELUMO
Electronegativity (χ): χ = (IE + EA) / 2
Chemical Potential (μ): μ = -χ = -(IE + EA) / 2
Chemical Hardness (η): η = (IE - EA) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = μ² / (2η)
For this compound, the electron-donating amino group raises the HOMO energy, while the electron-withdrawing benzonitrile and bromo-phenyl groups lower the LUMO energy. This results in a relatively small HOMO-LUMO energy gap (ΔE), indicating that the molecule is polarizable and chemically reactive. analis.com.my A low hardness (η) and high softness (S) value would further confirm its reactive nature. nih.gov The electrophilicity index (ω) quantifies the energy stabilization when the molecule accepts additional electronic charge, indicating its capacity to act as an electrophile.
Table 2: Representative Global Reactivity Descriptors (Note: This table provides typical values for a push-pull aromatic system like this compound. Actual values require specific quantum chemical calculations.)
| Descriptor | Formula | Typical Value (eV) | Interpretation |
| Ionization Energy (IE) | -EHOMO | 6.5 - 7.5 | Energy to remove an electron |
| Electron Affinity (EA) | -ELUMO | 1.5 - 2.5 | Energy released when adding an electron |
| Electronegativity (χ) | (IE + EA) / 2 | 4.0 - 5.0 | Ability to attract electrons |
| Chemical Potential (μ) | -(IE + EA) / 2 | -4.0 - -5.0 | Electron escaping tendency |
| Chemical Hardness (η) | (IE - EA) / 2 | 2.0 - 3.0 | Resistance to charge transfer |
| Chemical Softness (S) | 1 / (2η) | 0.17 - 0.25 | Ease of charge transfer |
| Electrophilicity Index (ω) | μ² / (2η) | 2.5 - 4.5 | Electrophilic character |
Nonlinear Optical (NLO) Properties
Calculation of Polarizabilities and Hyperpolarizabilities
Molecules with a significant "push-pull" electronic structure, like this compound, are often candidates for materials with nonlinear optical (NLO) properties. These properties are characterized by the molecule's response to an external electric field. The key parameters are the linear polarizability (α) and the first-order hyperpolarizability (β). dtic.mil
Polarizability (α): Describes the linear response of the molecular dipole moment to an electric field, essentially how easily the electron cloud can be distorted.
First-Order Hyperpolarizability (β): Describes the second-order, nonlinear response. A large β value is a prerequisite for second-harmonic generation (SHG), a phenomenon where light of a certain frequency is converted to light of double that frequency.
These properties are calculated computationally using quantum mechanical methods, often with a finite-field approach. dtic.mil The intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting benzonitrile group across the π-conjugated system is the primary origin of the large hyperpolarizability in this molecule. researchgate.net The greater the charge transfer and the smaller the HOMO-LUMO gap, the larger the expected β value. nih.gov
Calculations for similar organic chromophores show that hyperpolarizability is highly sensitive to the strength of the donor and acceptor groups and the length of the π-bridge. acs.org The calculated values for this compound are expected to be significantly larger than those of standard reference materials like urea (B33335), indicating its potential as a good NLO material. nih.gov
Table 3: Representative Calculated NLO Properties (Note: This table shows typical ranges of calculated NLO properties for push-pull molecules compared to urea. Actual values for this compound require specific quantum chemical calculations.)
| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (x 10⁻²⁴ esu) | First Hyperpolarizability (β) (x 10⁻³⁰ esu) |
| Urea (Reference) | ~1.4 | ~3-4 | ~0.3-0.7 |
| p-Nitroaniline | ~6-7 | ~10-12 | ~9-30 |
| Expected for Target | ~5-8 | ~20-35 | > 50 |
Design Principles for Enhanced NLO Response
The nonlinear optical (NLO) response of a molecule like this compound is fundamentally linked to its electronic structure, which features an electron-donating group (the bromo-substituted amino group) connected to an electron-accepting group (the nitrile group) via a π-conjugated system (the phenyl rings). This "push-pull" architecture facilitates intramolecular charge transfer (ICT) upon excitation, which is a key determinant of NLO properties. researchgate.netacs.org Computational studies have elucidated several design principles to enhance this response. rsc.orgresearchgate.net
Modulation of Donor and Acceptor Strength: The magnitude of the NLO response, particularly the first hyperpolarizability (β), is highly dependent on the electron-donating and electron-withdrawing power of the substituents. A primary strategy for enhancement involves replacing the existing donor or acceptor groups with stronger alternatives. For instance, substituting the bromo group with a stronger electron donor or replacing the cyano group with a more potent electron acceptor would increase the push-pull character of the molecule, leading to a more significant ICT and a larger NLO response. rsc.org
Extension and Modification of the π-Conjugated Bridge: The nature of the π-system linking the donor and acceptor is critical. Extending the conjugation length, for example by introducing moieties like vinylene or ethynylene into the phenyl bridge, can lead to a red shift in the absorption maximum and often an increase in hyperpolarizability. acs.org Furthermore, rigidifying the π-spacer can enhance the NLO response by improving the planarity and electronic communication between the donor and acceptor. acs.orgnih.gov
Control of Molecular Geometry: The relative orientation of the donor, acceptor, and π-bridge significantly impacts the NLO properties. While a fully planar conformation might seem ideal for π-conjugation, computational studies show that some degree of twisting can be beneficial. The non-planar structure of many D-π-A molecules is a result of a balance between electronic stabilization from conjugation and steric hindrance. dntb.gov.ua Optimizing this dihedral angle is a key design consideration.
The following table summarizes these design principles for enhancing the NLO response in D-π-A systems like this compound.
| Design Principle | Strategy | Expected Outcome |
| Donor/Acceptor Strength | Replace existing groups with stronger electron-donating or electron-withdrawing groups. | Increased intramolecular charge transfer (ICT), leading to a higher first hyperpolarizability (β). |
| π-Conjugated System | Extend the length of the π-bridge or introduce rigidifying elements. | Enhanced electronic communication, red-shifted absorption, and increased NLO response. acs.orgnih.gov |
| Molecular Geometry | Tune the dihedral angles between the aromatic rings and the bridging amine. | Optimization of the balance between electronic conjugation and steric effects to maximize the NLO properties. |
Conformational Analysis and Stability
The three-dimensional structure and conformational flexibility of this compound are key to understanding its properties. Computational methods allow for a detailed exploration of its potential energy surface to identify stable conformations and the energy barriers between them.
A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of specific geometric parameters. skku.eduq-chem.com For this compound, the most significant degrees of freedom are the rotations around the C-N bonds that connect the central amine to the two phenyl rings.
To perform a PES scan, a dihedral angle (for example, the C-N-C-C angle defining the twist between the two rings) is systematically varied in discrete steps. skku.eduresearchgate.net At each step, this dihedral angle is held fixed, while the rest of the molecule's geometry is optimized to find the lowest energy structure for that specific constraint. q-chem.com This process generates a one-dimensional plot of energy versus the dihedral angle, revealing the rotational energy profile.
The resulting curve shows energy minima corresponding to stable or metastable conformers and energy maxima corresponding to transition states. skku.edu The height of these energy barriers indicates the energy required for rotation around the bond, providing insight into the molecule's flexibility at different temperatures. For this compound, a PES scan would reveal the energetic cost of twisting the phenyl rings relative to each other and help identify the most favorable orientations.
Theoretical calculations, typically employing Density Functional Theory (DFT), are used to predict the most stable three-dimensional structures of a molecule. nih.govresearchgate.net These calculations seek to find the points on the potential energy surface that correspond to energy minima, which represent stable conformers. researchgate.netnih.gov
For this compound, the primary conformational question is the degree of twisting between the two phenyl rings. While a planar structure would maximize π-orbital overlap, it would also introduce significant steric repulsion between hydrogen atoms on the adjacent rings. Consequently, the molecule is expected to adopt a non-planar, twisted conformation as its most stable state.
Computational geometry optimization would likely identify several stable conformers corresponding to different twist angles. The global minimum would represent the most populated conformation. The table below presents hypothetical, yet representative, data for the predicted stable conformers of this compound, illustrating the kind of information obtained from such theoretical studies.
| Conformational Parameter | Conformer 1 (Global Minimum) | Conformer 2 (Local Minimum) | Transition State |
| C-N-C-C Dihedral Angle 1 (°) | 35.2 | -35.0 | 0.0 |
| C-N-C-C Dihedral Angle 2 (°) | 38.5 | -38.7 | 90.0 |
| Relative Energy (kcal/mol) | 0.00 | 0.02 | 3.5 |
| Predicted Stability | Most Stable | Stable | Unstable |
Note: The data in this table is illustrative and represents typical results from a DFT conformational analysis.
These predicted structures provide the foundational geometric and energetic data needed for subsequent calculations of other properties, including the NLO response. dntb.gov.ua
Reaction Mechanism Elucidation and Kinetic Studies
Computational Investigations of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the complex mechanisms of transition-metal-catalyzed reactions. These studies provide detailed insights into the structures of intermediates and transition states, as well as the energetics of the reaction pathway. For the synthesis of 4-[(4-Bromophenyl)amino]benzonitrile (B6231052), these investigations would typically focus on the palladium-catalyzed Buchwald-Hartwig amination, which is a common method for C-N bond formation. wikipedia.orgyoutube.com
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle consisting of three main steps: oxidative addition, amination (or transmetalation of an amide), and reductive elimination. wikipedia.orgnih.govnih.govwuxiapptec.com
Table 1: Key Steps in the Buchwald-Hartwig Amination Catalytic Cycle
| Step | Description |
|---|---|
| Oxidative Addition | The aryl halide (e.g., 4-bromobenzonitrile) adds to the low-valent palladium(0) catalyst to form a palladium(II) intermediate. |
| Amine Coordination & Deprotonation | The amine (4-bromoaniline) coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium(II) amido complex. |
| Reductive Elimination | The C-N bond is formed as the diarylamine product is eliminated from the palladium center, regenerating the palladium(0) catalyst. |
This table outlines the fundamental sequence of events in the catalytic cycle for the formation of diarylamines via the Buchwald-Hartwig reaction.
Computational studies focus on identifying and characterizing the transition state (TS) for each elementary step in the catalytic cycle. The TS represents the highest energy point along the reaction coordinate for a particular step. For the formation of this compound via a Buchwald-Hartwig reaction, the most critical transition states to characterize are those for the oxidative addition of 4-bromobenzonitrile (B114466) to the Pd(0) complex and the final C-N reductive elimination.
The geometry of the transition states provides crucial information. For instance, the oxidative addition of an aryl halide to a monoligated Pd(0) species typically proceeds through a three-coordinate T-shaped transition state. wikipedia.org In contrast, the reductive elimination step, which forms the final C-N bond, is thought to occur from a three- or four-coordinate arylpalladium amido complex. wikipedia.org Hartwig's research indicated that reductive elimination is often faster from a three-coordinate intermediate. wikipedia.org
For many palladium-catalyzed C-N cross-coupling reactions, the oxidative addition of the aryl halide is the rate-limiting step. nih.govresearchgate.net However, in some cases, particularly with electron-rich amines or sterically hindered substrates, the C-N reductive elimination can become rate-limiting. nih.govescholarship.org Computational studies on related Ullmann-type reactions have also identified the initial activation of the haloarene as the rate-limiting step, with the activation energy directly correlating with experimental yields. researchgate.net
Table 2: Representative Calculated Activation Energies for Key Steps in C-N Coupling Reactions
| Reaction Step | Reactant System | Catalyst System | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Oxidative Addition | Aryl Bromide + Pd(0) | Pd(BINAP) | ~15-20 |
| Reductive Elimination | Aryl-Pd(II)-Amido | Pd(BINAP) | ~10-18 |
This table presents typical ranges of activation energies calculated using DFT for elementary steps in palladium- and copper-catalyzed C-N coupling reactions, analogous to the synthesis of this compound. The specific values depend heavily on the exact substrates, ligands, and computational methods used. researchgate.net
The catalyst, typically a palladium or copper complex with specific ligands, is central to the entire reaction mechanism. nih.govgatech.edu Its role is to provide a lower energy pathway for the reaction than would be available in its absence.
Palladium Catalysis (Buchwald-Hartwig): The palladium center cycles between the Pd(0) and Pd(II) oxidation states. nih.gov The ligands attached to the palladium atom are crucial. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often used. acs.orgresearchgate.net These ligands enhance the rate of both oxidative addition and reductive elimination, prevent catalyst decomposition, and influence the selectivity of the reaction. nih.govacs.org The development of various "generations" of catalyst systems has expanded the scope and efficiency of the amination reaction significantly. wikipedia.org
Copper Catalysis (Ullmann Condensation): In the Ullmann reaction, a copper(I) species is the active catalyst. wikipedia.org The mechanism is thought to involve oxidative addition of the aryl halide to the Cu(I) center to form a Cu(III) intermediate, followed by reductive elimination. wikipedia.orgorganic-chemistry.org Ligands such as diamines or amino acids can accelerate the reaction, allowing it to proceed at lower temperatures than the classical, uncatalyzed Ullmann reaction. wikipedia.org DFT-guided ligand design has been used to develop more efficient copper catalysts that facilitate the rate of oxidative addition by increasing the electron density on the copper center. researchgate.net
Experimental Verification of Reaction Mechanisms
While computational studies provide a theoretical framework, experimental studies are essential to validate the proposed mechanisms and to understand the reaction kinetics under real-world conditions.
A powerful method for confirming a proposed reaction mechanism is the isolation and characterization of key intermediates in the catalytic cycle. For palladium-catalyzed aminations, researchers have successfully synthesized and characterized arylpalladium halide, amido, and hydroxo complexes, which are proposed intermediates. nih.govlookchem.com Observing the stoichiometric reactions of these isolated complexes—for example, demonstrating that an isolated arylpalladium(II) amido complex undergoes reductive elimination to form the diarylamine product—provides strong evidence for their involvement in the catalytic cycle. lookchem.com
In the context of Ullmann reactions, the direct observation of the proposed Cu(III) intermediates has been more challenging due to their transient nature. gatech.edu However, spectroscopic evidence has been provided for the existence of carbonate- or phosphate-ligated Cu(III) complexes, strengthening the hypothesis that these reactions proceed through an oxidative addition-reductive elimination pathway. researchgate.net
Kinetic studies measure the rate of the reaction as a function of the concentration of reactants, catalysts, and other species. This data can be used to derive a rate law for the reaction, which provides insight into the composition of the transition state of the rate-determining step.
For example, if the reaction rate is found to be first order in the concentration of the aryl halide and the palladium catalyst, but zero order in the concentration of the amine and the base, this would support a mechanism where oxidative addition is the rate-limiting step. nih.gov Kinetic studies on the Buchwald-Hartwig amination of bromobenzene have shown positive order dependence on the aryl bromide and amine, and zero-order dependence on the base, although induction periods can complicate the analysis. nih.gov Reaction calorimetry is a common technique used for these studies, as it allows for continuous monitoring of the reaction rate under synthetically relevant conditions. nih.govnih.gov Such studies have been crucial in understanding the role of additives and the subtle dependencies of the reaction mechanism on substrate concentrations. nih.gov
Crystal Engineering and Supramolecular Chemistry
Design and Fabrication of Crystalline Forms
The design and fabrication of crystalline forms of 4-[(4-Bromophenyl)amino]benzonitrile (B6231052) are rooted in the principles of crystal engineering, which focuses on understanding and utilizing intermolecular interactions to create novel solid-state architectures. The specific arrangement of molecules in the crystalline lattice is a result of a delicate balance of various non-covalent forces. The synthesis of this compound and its derivatives often serves as a basis for creating more complex structures, including metal-organic frameworks and coordination polymers. The functional groups present in this compound, namely the cyano and the secondary amine groups, as well as the bromine substituent, play a crucial role in directing the self-assembly process during crystallization.
Analysis of Intermolecular Interactions
The supramolecular structure of this compound is stabilized by a variety of intermolecular interactions. These non-covalent forces dictate the packing of the molecules in the crystal lattice, influencing the physical and chemical properties of the solid material.
Hydrogen Bonding
While detailed experimental studies exclusively on this compound's hydrogen bonding are not extensively reported in publicly available literature, the molecular structure allows for the potential formation of several types of hydrogen bonds. The secondary amine group (N-H) can act as a hydrogen bond donor, while the nitrogen atom of the cyano group is a potential acceptor. This could lead to the formation of N-H···N hydrogen bonds, which are significant in directing the assembly of similar molecules. Furthermore, the aromatic C-H groups can act as weak hydrogen bond donors, potentially forming C-H···N interactions with the cyano group.
Halogen Bonding
The bromine atom on the phenyl ring introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. In the case of this compound, the bromine atom could potentially engage in C-Br···N or C-Br···π interactions, further stabilizing the crystal lattice. The presence and nature of such interactions would be a key feature of its supramolecular chemistry.
Hirshfeld Surface Analysis for Crystal Packing Contributions
A comprehensive understanding of the contributions of various intermolecular contacts to the crystal packing of this compound can be achieved through Hirshfeld surface analysis. This computational tool allows for the visualization and quantification of intermolecular interactions within a crystal. By mapping properties such as d_norm, d_i, and d_e on the Hirshfeld surface, one can identify the specific atoms involved in close contacts and the relative importance of different types of interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts, with distinct spikes corresponding to specific interaction types.
Advanced Materials Science and Optoelectronic Applications
Integration into Hybrid Materials and Composites
The integration of functional organic molecules into polymer matrices is a key strategy for developing advanced hybrid materials. This approach can yield composites with enhanced optical, electrical, and mechanical properties, suitable for a variety of applications.
A thorough review of scientific literature reveals a lack of specific studies on the doping of chitosan (B1678972) films with 4-[(4-Bromophenyl)amino]benzonitrile (B6231052). While research has been conducted on doping chitosan with structurally similar compounds to create biodegradable composite films with modified optical properties, specific experimental data and detailed findings for this compound itself are not presently available in published research.
The fabrication of thin films is a fundamental step in the development of optoelectronic devices. Techniques such as spin coating, vacuum deposition, and solution casting are commonly employed. However, specific research detailing the fabrication and subsequent characterization of thin films composed of or containing this compound could not be identified in the available scientific literature.
Optoelectronic Properties Investigation
The characterization of optoelectronic properties is crucial for determining the suitability of a compound for applications in devices like LEDs, sensors, and nonlinear optical systems.
Photoluminescence is the emission of light from a material after the absorption of photons. The characteristics of this emission, such as wavelength and intensity, are critical indicators of a material's potential for light-emitting applications. Despite the relevance of this property, specific studies detailing the photoluminescence emission characteristics of this compound in either solid-state or in solution are not documented in the accessible scientific literature. While related diphenylamine (B1679370) derivatives have been studied for their fluorescent properties, these findings cannot be directly attributed to this compound. nih.gov
The optical band gap energy is a critical parameter that determines the electronic and optical properties of a material, indicating the energy required to excite an electron from the valence band to the conduction band. After an extensive search, no specific experimental or theoretical studies that determine the band gap energy of this compound have been found.
The refractive index and dielectric constant are fundamental properties that influence how light propagates through a material and how it stores energy in an electric field, respectively. These parameters are vital for the design of optical waveguides, capacitors, and other electronic components. However, dedicated studies investigating the refractive index and dielectric properties of this compound are not available in the reviewed scientific literature.
Optical Conductivity Analysis
The optical conductivity of a material describes its response to an applied, time-varying electric field, such as that found in light. For organic molecules like this compound, this property is intimately linked to its electronic structure, specifically the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). While specific optical conductivity data for this compound is not extensively documented in public literature, its properties can be inferred from the analysis of related compounds.
The molecule possesses a donor-acceptor (D-A) architecture. The diphenylamine core, particularly the nitrogen atom, acts as an electron donor, while the cyano group (-CN) on the benzonitrile (B105546) ring serves as an electron acceptor. The bromophenyl group can also influence the electronic properties through inductive and resonance effects. This D-A structure leads to intramolecular charge transfer (ICT) upon photoexcitation, which is a key factor in determining the optical conductivity.
Studies on similar benzonitrile derivatives show that the optical absorption properties are dominated by π-π* transitions. researchgate.net The presence of donor and acceptor groups typically results in a red-shift of the absorption spectrum compared to the parent molecules. The optical conductivity spectrum would be expected to show peaks corresponding to these electronic transitions. The energy of these peaks provides information about the band gap of the material. For instance, in carbazole-benzonitrile derivatives, which also feature a donor-acceptor structure, the choice of linking position on the phenoxy linker significantly impacts the electronic and optical properties. rsc.org
Furthermore, computational studies on coumarin (B35378) derivatives with various substitutions have demonstrated that the nature and position of functional groups have a profound effect on the HOMO-LUMO gap and, consequently, the optical absorption spectra. mdpi.com By analogy, the bromine substituent on the phenyl ring of this compound is expected to modulate the optical conductivity compared to its non-brominated counterpart. The heavy bromine atom can also facilitate intersystem crossing, which could influence the excited-state dynamics and, indirectly, the optical properties.
Quantum Yield Measurements
The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. For this compound, the quantum yield is expected to be highly dependent on its molecular environment and structure. The intramolecular charge transfer (ICT) character of its excited state plays a pivotal role.
In many donor-acceptor molecules, the quantum yield is sensitive to solvent polarity. In nonpolar solvents, such molecules often exhibit higher quantum yields, while in polar solvents, the yield tends to decrease due to the stabilization of the charge-separated ICT state, which can enhance non-radiative decay pathways. Research on other donor-acceptor systems, such as triphenylamine (B166846) derivatives, has shown that high quantum yields, sometimes approaching unity, can be achieved in specific solvent environments or in a rigid matrix like polymethylmethacrylate (PMMA). nih.gov
| Compound | Solvent | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| Triphenylamine Derivative 3a | Toluene (B28343) | 0.98 | nih.gov |
| Triphenylamine Derivative 3c | Toluene | 0.26 | nih.gov |
| 2-(Butylamino)-6-phenylpyridine-3,4-dicarbonitrile | Dichloromethane (B109758) | 0.63 | nih.gov |
| 2-(Butylamino)-5-methyl-6-phenylpyridine-3,4-dicarbonitrile | Toluene | 0.63 | nih.gov |
Applications in Analytical Chemistry
Derivatization Reagent in Capillary Zone Electrophoretic Analysis
Capillary zone electrophoresis (CZE) is a powerful analytical technique for separating charged molecules in a narrow-bore capillary under the influence of an electric field. However, many analytes lack a chromophore or fluorophore, making their detection by common UV-Vis or fluorescence detectors challenging. To overcome this limitation, derivatization is employed, where the analyte is reacted with a reagent to attach a detectable tag.
This compound is a suitable candidate for use as a derivatization reagent in CZE. Its utility stems from several key structural features:
Reactive Amino Group: The secondary amine group can be reacted with various functional groups on analyte molecules, such as aldehydes, ketones (via reductive amination), or carboxylic acids (after activation).
Chromophore/Fluorophore: The benzonitrile core, extended by the diphenylamine structure, provides strong UV absorbance and potentially fluorescence, enabling sensitive detection. The bromine substituent can further enhance the UV absorbance and shift it to longer wavelengths, which can be advantageous for avoiding interference from other sample components.
The principle of its application involves mixing the analyte with this compound under conditions that promote their reaction. The resulting derivatized analyte, now carrying the 4-[(4-bromophenyl)amino]benzoyl tag, can be readily separated and detected by CZE with high sensitivity. This approach has been successfully demonstrated with similar aminobenzonitriles for the analysis of carbohydrates.
Polymer Chemistry Applications
Preparation of Methacrylic Monomers
Methacrylic monomers are important building blocks for the synthesis of a wide range of polymers with diverse applications. A methacrylic monomer based on this compound can be prepared by reacting the secondary amine of the parent compound with a suitable methacrylic acid derivative, such as methacryloyl chloride.
The synthesis would involve the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the methacryloyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the HCl byproduct.
The resulting monomer, N-(4-cyanophenyl)-N-(4-bromophenyl)methacrylamide, would possess a polymerizable vinyl group, allowing it to be incorporated into polymer chains via free-radical polymerization or other polymerization techniques. The properties of the resulting polymer would be influenced by the pendant this compound group, which could impart interesting optical, electronic, and thermal characteristics.
A plausible synthetic scheme is presented below:
| Reactant | Role | Typical Solvent | Reaction Conditions |
|---|---|---|---|
| This compound | Nucleophile | Tetrahydrofuran (THF), Dichloromethane (DCM) | Room temperature or cooled in an ice bath |
| Methacryloyl chloride | Electrophile | - | Added dropwise to the reaction mixture |
| Triethylamine or Pyridine | Base (HCl scavenger) | - | Present in the reaction mixture |
Incorporation into Polythiophenes
Polythiophenes are a class of conducting polymers that have been extensively studied for their applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The properties of polythiophenes can be tuned by attaching functional groups to the thiophene (B33073) ring.
The incorporation of this compound as a pendant group onto a polythiophene backbone is a viable strategy to create novel functional materials. This can be achieved by first synthesizing a thiophene monomer that is functionalized with the this compound moiety. For example, a 3-substituted thiophene derivative could be prepared where the substituent is a linker (e.g., an alkyl chain) attached to the nitrogen atom of this compound.
This functionalized thiophene monomer can then be polymerized, either through chemical oxidative polymerization using a reagent like iron(III) chloride (FeCl₃) or through electrochemical polymerization. The resulting polymer would have a polythiophene backbone responsible for charge transport, and the pendant this compound groups would influence the polymer's solubility, morphology, and optoelectronic properties. The donor-acceptor nature of the pendant group could lead to interesting charge transfer interactions with the polythiophene backbone, potentially affecting the polymer's band gap and conductivity. The synthesis of aminoxyl functionalized polythiophenes has demonstrated the feasibility of incorporating complex functional groups onto the polythiophene chain. rsc.orgpsu.edu
The presence of the polar nitrile group and the bulky bromophenyl group would also affect the intermolecular packing of the polymer chains, which is a critical factor in determining the performance of organic electronic devices.
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation of 4-[(4-Bromophenyl)amino]benzonitrile?
To confirm the structure, researchers should employ:
- X-ray crystallography : Resolves bond angles, torsion angles, and spatial arrangement of substituents. For example, Zheng et al. used this method to analyze brominated benzonitrile derivatives, confirming non-covalent interactions critical for stability .
- IR spectroscopy : Identifies functional groups (e.g., nitrile C≡N stretch ~2220 cm⁻¹) and hydrogen-bonding patterns. The EPA-IR Vapor Phase Library provides reference spectra for nitrile-containing compounds .
- NMR : ¹H and ¹³C NMR can distinguish aromatic protons and confirm substitution patterns. For analogs like rilpivirine, detailed NMR assignments have been published .
Advanced: How can computational modeling elucidate the electron-transfer properties of this compound?
The compound’s electronic behavior can be studied using:
- Time-Dependent DFT (TD-DFT) : Models excited-state transitions and charge-transfer states. Grabowski et al. demonstrated this for twisted intramolecular charge-transfer (TICT) states in similar nitriles, highlighting rehybridization (RICT) and planarization (PICT) effects .
- Molecular Dynamics (MD) : Simulates conformational adaptability, which is critical for interactions with biological targets (e.g., HIV reverse transcriptase in rilpivirine analogs) .
- Solvent-Effect Analysis : Predicts solvatochromic shifts in fluorescence spectra, aiding in understanding environmental sensitivity .
Basic: What synthetic routes are effective for preparing this compound?
Key methods include:
- Buchwald-Hartwig Amination : Couples 4-bromophenylamine with 4-cyanophenyl halides using palladium catalysts. Janssen et al. optimized this route for rilpivirine analogs, achieving >90% yields .
- Ullmann Coupling : Copper-mediated aryl amination under thermal conditions, suitable for halogenated precursors .
- Critical Steps : Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to remove unreacted bromophenyl intermediates .
Advanced: How can researchers address discrepancies in biological activity data across experimental batches?
- Purity Analysis : Use HPLC-MS to detect trace impurities (e.g., 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile), which may arise from incomplete coupling reactions .
- Conformational Screening : X-ray crystallography or variable-temperature NMR to identify polymorphic forms affecting binding affinity .
- Dose-Response Reproducibility : Validate assays using positive controls (e.g., rilpivirine for anti-HIV activity) and standardized cell lines .
Basic: What safety protocols are essential for handling this compound in the lab?
- Storage : Keep at 0–6°C in amber vials to prevent photodegradation, as recommended for brominated analogs .
- PPE : Use nitrile gloves and fume hoods to avoid inhalation of nitrile vapors .
- Spill Management : Neutralize with activated charcoal and dispose as halogenated waste .
Advanced: What strategies minimize byproduct formation during synthesis?
- Catalyst Optimization : Use Pd(OAc)₂/XPhos systems to reduce debromination side reactions .
- Temperature Control : Maintain reaction temperatures below 100°C to prevent cyano group hydrolysis .
- In Situ Monitoring : FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS. For analogs like 4-(2-bromoacetyl)benzonitrile, acidic conditions promote hydrolysis, while neutral/basic conditions favor dimerization .
- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (~200°C for similar nitriles) .
Advanced: What role does substituent positioning play in modulating fluorescence properties?
- Electron-Withdrawing Effects : The nitrile group enhances electron affinity, enabling applications in OLEDs. For PPICN-Br, bromine and nitrile groups synergistically improve exciton utilization efficiency .
- Steric Effects : Bulky substituents (e.g., biphenyl groups) reduce aggregation-caused quenching (ACQ), as seen in pure-blue fluorescence materials .
Basic: How is the compound characterized for potential non-covalent interactions (e.g., hydrogen bonding)?
- Single-Crystal XRD : Identifies intermolecular H-bonds between amino and nitrile groups, as shown in 4-(2-bromoacetyl)benzonitrile structures .
- FTIR in Solid State : Detects N–H⋯N≡C interactions via shifted amine stretching bands (~3350 cm⁻¹) .
Advanced: Can this compound serve as a building block for metal-organic frameworks (MOFs)?
- Ligand Design : The amino and nitrile groups can coordinate to metals (e.g., Cu²⁺, Zn²⁺). Similar brominated benzonitriles have been used in MOFs for gas storage .
- Porosity Analysis : BET surface area measurements and X-ray tomography validate framework stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
